molecular formula C20H30O3 B237385 5-Oxoete CAS No. 126432-17-5

5-Oxoete

Cat. No.: B237385
CAS No.: 126432-17-5
M. Wt: 318.4 g/mol
InChI Key: MEASLHGILYBXFO-SSTLJLGOSA-N
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Description

5-oxo-ETE is an oxoicosatetraenoic acid having a 5-oxo group;  and (6E)-, (8Z), (11Z)- and (14Z)-double bonds. It has a role as a human metabolite, a mouse metabolite and an immunomodulator. It is functionally related to an icosa-6,8,11,14-tetraenoic acid. It is a conjugate acid of a 5-oxo-ETE(1-).

Scientific Research Applications

Neutrophil and Eosinophil Activation

5-Oxo-eicosatetraenoate (5-oxoETE) is a significant stimulator of neutrophils, inducing calcium mobilization and promoting neutrophil degranulation. It is much more potent than its counterpart, 5-HETE, and demonstrates intrinsic degranulating effects on neutrophils (O’Flaherty et al., 1993). Additionally, this compound is recognized for its strong eosinophil-stimulating properties, surpassing other chemotactic factors like C5a and leukotriene B4 in stimulating eosinophil migration and activation (O’Flaherty et al., 1996).

Receptor Interaction and G Protein Coupling

This compound acts through a unique receptor that couples preferentially to pertussis toxin-sensitive heterotrimeric G proteins. This interaction is distinct from the receptors for other chemotactic factors, suggesting a unique pathway of granulocyte activation (O’Flaherty et al., 2000).

Role in Prostate Cancer Cell Survival

This compound is critical for the survival of prostate cancer cells. The presence of a G-protein-coupled this compound receptor (5-oxoER) in prostate cancer cells is essential for their viability, indicating the metabolite's significant role in the survival signaling of these cells (Sundaram & Ghosh, 2006).

Interaction with Hematopoietic Cytokines

This compound interacts synergistically with hematopoietic cytokines, enhancing neutrophil function and the mitogen-activated protein kinase (MAPK) pathway. This interaction suggests its significant role in inflammation and immune response modulation (O’Flaherty et al., 1996).

Role in Irritable Bowel Syndrome

This compound has been implicated in triggering nociception in constipation-predominant irritable bowel syndrome, highlighting its potential role in gastrointestinal disorders (St Smith, 2018).

Biomarker for Obstructive Sleep Apnea

Studies have identified this compound as a potential urinary biomarker for obstructive sleep apnea (OSA), correlating with the severity of the condition and providing a non-invasive diagnostic tool (Shin et al., 2020).

Properties

CAS No.

126432-17-5

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(6E,8E,11E,14E)-5-oxoicosa-6,8,11,14-tetraenoic acid

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6+,10-9+,13-12+,16-14+

InChI Key

MEASLHGILYBXFO-SSTLJLGOSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C=C/C(=O)CCCC(=O)O

SMILES

CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O

Canonical SMILES

CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O

physical_description

Solid

Synonyms

5-KETE
5-keto-6,8,11,14-eicosatetraenoic acid
5-oxo-6,8,11,14-eicosatetraenoic acid
5-oxo-6,8,11,14-eicosatetraenoic acid, E,Z,Z,Z isomer
5-oxo-6,8,11,14-ETE
5-oxo-eicosatetraenoate
5-oxoETE

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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